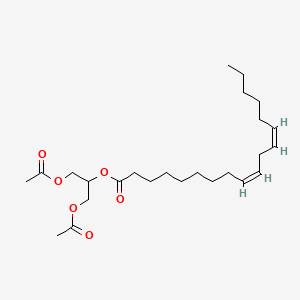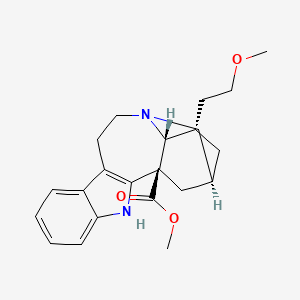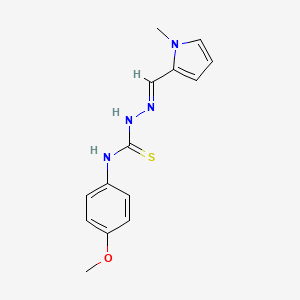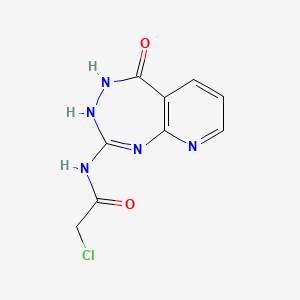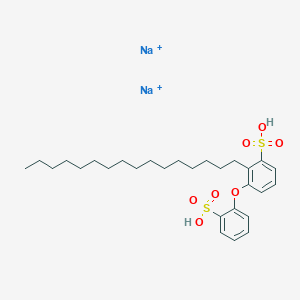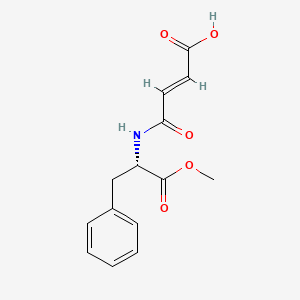
Methyl N-fumarylphenylalaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methyl N-fumarylphenylalaninate typically involves the reaction of phenylalanine with fumaryl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
Methyl N-fumarylphenylalaninate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl N-fumarylphenylalaninate has several scientific research applications:
作用机制
The mechanism of action of Methyl N-fumarylphenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, altering their conformation and function .
相似化合物的比较
Methyl N-fumarylphenylalaninate can be compared with other phenylalanine derivatives, such as methyl L-phenylalaninate and fluorinated phenylalanines . While these compounds share a common phenylalanine backbone, this compound is unique due to the presence of the fumaryl group, which imparts distinct chemical and biological properties . Similar compounds include:
Methyl L-phenylalaninate: A simpler derivative without the fumaryl group, used in various chemical and biological studies.
Fluorinated phenylalanines: These compounds have fluorine atoms attached to the phenylalanine backbone, enhancing their stability and biological activity.
属性
CAS 编号 |
105469-66-7 |
|---|---|
分子式 |
C14H15NO5 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1 |
InChI 键 |
INPNITFMOVYAHI-AEZGRPFRSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


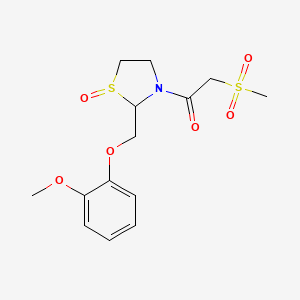
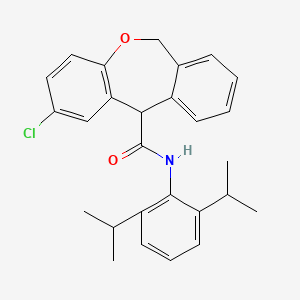

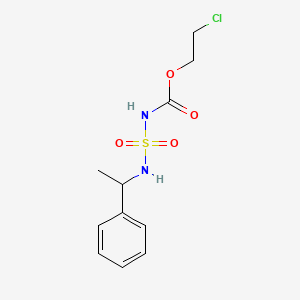
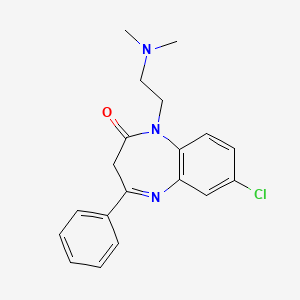
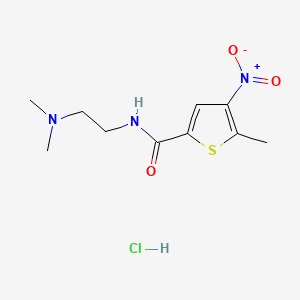
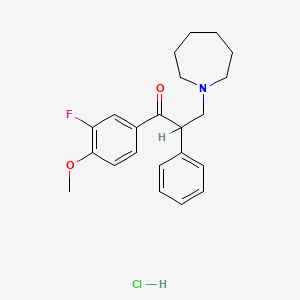
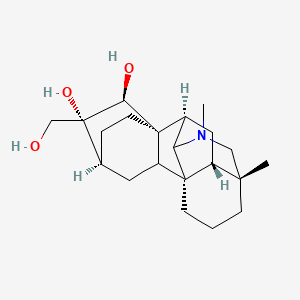
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
